BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of Lesogaberan for
Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lesogaberan

Cat. No.: B1674770

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lesogaberan, a selective GABA-B receptor
agonist, with other therapeutic options for Gastroesophageal Reflux Disease (GERD), primarily
focusing on its role as an add-on therapy for patients with persistent symptoms despite
treatment with proton pump inhibitors (PPIs). The information is compiled from clinical trial data
to support research and development in the field of gastroenterology.

Mechanism of Action and Therapeutic Rationale

Lesogaberan (AZD3355) is a peripherally acting GABA-B receptor agonist designed to target
a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations
(TLESRSs).[1][2][3] Unlike traditional acid-suppressive therapies such as PPIs, Lesogaberan
aims to reduce the frequency of reflux events themselves. By activating GABA-B receptors, it
inhibits the efferent nerves that trigger TLESRS, thereby strengthening the barrier function of
the lower esophageal sphincter (LES).[4][5] This mechanism is shared with baclofen, another
GABA-B agonist; however, Lesogaberan was specifically developed to have limited central
nervous system penetration, with the goal of reducing the CNS-related side effects associated
with baclofen.
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Caption: Signaling pathway of Lesogaberan in reducing TLESRS.

Head-to-Head Clinical Trial Data
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Clinical research on Lesogaberan has primarily focused on its efficacy as an add-on therapy in
patients who are partially responsive to PPIs. The pivotal study in this context is a Phase Ilb,
randomized, double-blind, placebo-controlled trial (NCT01005251).

Efficacy of Lesogaberan as Add-on Therapy to PPIs

The primary endpoint of this study was the proportion of patients experiencing a therapeutic
response, defined as having at least three additional days per week with no more than mild
GERD symptoms compared to baseline.

Treatment
. . p-value vs.
Group (in Dose (twice Number of Responder
. . . Placebo (one-
addition to daily) Patients Rate (%) .
sided)
PPI)
Placebo - - 17.9% -
Lesogaberan 60 mg - 20.9% NS
Lesogaberan 120 mg - 25.6% NS
Lesogaberan 180 mg - 23.5% NS
Lesogaberan 240 mg - 26.2% <0.1

Data sourced
from a Phase Ilb

clinical trial.

NS: Not

Significant

While a statistically significant difference was observed at the highest dose (240 mg), the
absolute increase in responder rate compared to placebo was modest.

Effects on Esophageal Physiology

Earlier studies provided insights into the physiological effects of Lesogaberan on esophageal
function in GERD patients already on PPI therapy.
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Parameter Treatment (65 mg BID) Outcome vs. Placebo

Number of Reflux Events (24h)  Lesogaberan ~35% reduction

Number of TLESRs (3h

) Lesogaberan 25% reduction
postprandial)

Lower Esophageal Sphincter

Lesogaberan 28% increase
(LES) Pressure

Data from a randomized,
double-blind, placebo-

controlled, crossover study.

Experimental Protocols
Phase lIb Efficacy and Safety Study (NCT01005251)

Study Design: A randomized, double-blind, placebo-controlled, multi-center, parallel-group
study.

Participant Population: 661 patients with a history of GERD for at least 6 months and a
partial response to at least 4 weeks of stable, optimized PPI therapy.

Intervention: Patients were randomized to receive one of four doses of Lesogaberan (60,
120, 180, or 240 mg twice daily) or a placebo, as an add-on to their ongoing PPI treatment
for 4 weeks.

Primary Outcome Measures: The primary efficacy endpoint was the proportion of
responders, defined as patients reporting an average of three or more additional days per
week with no more than mild GERD symptoms during the treatment period compared to
baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).

Secondary Outcome Measures: Assessment of individual GERD symptoms (e.g., heartburn,
regurgitation, burping), safety, and tolerability.
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Caption: Workflow of a typical GERD add-on therapy clinical trial.
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Safety and Tolerability

Lesogaberan was generally well-tolerated in clinical trials. The most frequently reported

adverse events included headache and paresthesia. A noteworthy safety finding was the

occurrence of reversible elevated alanine transaminase (ALT) levels in a small number of
patients receiving Lesogaberan, which resolved after discontinuation of the treatment.

Comparison with Other GERD Treatments

« vs. PPIs (Monotherapy): Lesogaberan was studied as an add-on to PPIs, not as a
replacement. This positions it as a potential second-line agent for the 20-30% of GERD
patients who do not fully respond to PPIs alone. The rationale is to address a different
underlying mechanism (TLESRS) that is not targeted by acid suppression.

 vs. Baclofen: Baclofen, another GABA-B agonist, has demonstrated efficacy in reducing
TLESRs and reflux episodes. However, its clinical utility is often limited by central nervous
system side effects such as drowsiness and dizziness. Lesogaberan was developed to be a
peripherally acting agent to circumvent these CNS effects, although direct comparative trials
are lacking.

Summary and Future Directions

Lesogaberan demonstrated a statistically significant, albeit modest, improvement in GERD
symptoms when used as an add-on therapy to PPIs in patients with incomplete symptom
control. Its mechanism of reducing TLESRs and increasing LES pressure is well-documented.
However, the development of Lesogaberan was ultimately halted, reportedly due to the
modest efficacy results.

For drug development professionals, the experience with Lesogaberan underscores the
challenge of treating the PPI-refractory GERD population. While targeting TLESRs remains a
valid therapeutic strategy, future agents may need to demonstrate a more substantial clinical
benefit to be considered a viable treatment option. The data from Lesogaberan trials provide
valuable benchmarks for the development of novel non-acid-suppressive therapies for GERD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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